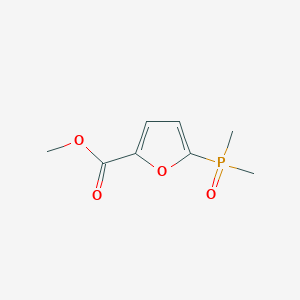

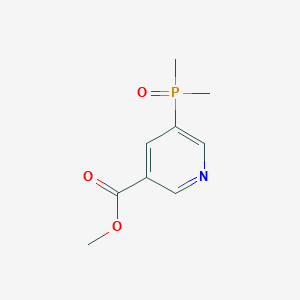

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate

Overview

Description

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate is a useful research compound. Its molecular formula is C8H11O4P and its molecular weight is 202.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 5-(dimethylphosphoryl)furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(dimethylphosphoryl)furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

It is used for studying reactions of halomethyl derivatives of alkyl 5-isobutylfuran-3-carboxylates with trimethyl phosphite and sodium diethyl phosphite (Pevzner, 2003).

The compound is involved in research on the thermal decomposition of 2,5-dimethylfuran and its intermediates (Simmie & Metcalfe, 2011).

It is used in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives (Gorak et al., 2009).

The compound aids in synthesizing phosphorylated derivatives of furoic acids, which can undergo metallization and intramolecular cyclization (Pevzner & Stepanova, 2020).

It is instrumental in the production of biobased terephthalic acid precursors in Diels-Alder and dehydrative aromatization reactions between ethylene and renewable furans (Pacheco et al., 2015).

The compound is used in the syntheses of aminophosphonocarboxylates of the furan series (Pevzner & Zavgorodnii, 2018).

It is involved in the syntheses of 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and its derivatives (Koparır et al., 2005).

The compound is used in synthesizing various compounds like 5-[1-(diethoxyphosphoryl)ethyl]furan-3-carboxylate and 5-ethylfuran-3-carboxylate (Pevzner, 2007).

It enhances the fragmentation of furan upon resonance electron attachment, influencing the stability of the furan ring (Zawadzki et al., 2020).

The compound is used in the preparation of various esters from furan- and thiophen-2-carboxylic acids (Chadwick et al., 1973).

It aids in preparing 5-substituted furan- and thiophene-2-carboxaldehydes, which can be metallated and regenerated under mild conditions (Carpenter & Chadwick, 1985).

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate shows promise as an antimycobacterial agent that interferes with iron homeostasis (Mori et al., 2022).

The compound expands the derivative scope of 5-(chloromethyl)furfural (CMF) as a biobased platform molecule (Ling et al., 2022).

Methyl 2-furoate is a convenient alternative to furan for the synthesis of mono- or poly-arylated furans (Fu & Doucet, 2011).

Methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate are useful for palladium-catalysed direct arylation of heteroaromatics, enabling the formation of biheteroaryls (Fu et al., 2012).

Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have potent cytotoxicity against cancer cell lines and bacteria, with the amine derivative showing the most potent activity (Phutdhawong et al., 2019).

The improved biocatalytic synthesis of various furan carboxylic acids using Comamonas testosteroni SC1588 cells can be applied in polymer and fine chemical industries (Wen et al., 2020).

PFSA and its transition metal complexes show antibacterial activities against gram positive and gram negative human pathogenic bacteria (Patel, 2020).

Thermodynamic properties of 2-methyl-5-arylfuran-3 carboxylic acids in organic solvents have been determined (Sobechko et al., 2019).

properties

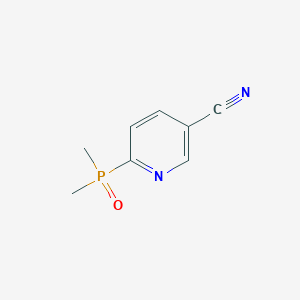

IUPAC Name |

methyl 5-dimethylphosphorylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O4P/c1-11-8(9)6-4-5-7(12-6)13(2,3)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWCHRCFNZUHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)P(=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(dimethylphosphoryl)furan-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-](/img/structure/B8139921.png)

![3-fluoro-5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B8139925.png)

![2-[3-(1-Methoxycyclobutyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8139950.png)